Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a 1,3,3,3-tetrafluoropropane substituent at the pyrazole ring’s N1 position, a chlorine atom at C5, and an ethyl ester group at C4. Its molecular formula is C₉H₁₀ClF₃N₂O₂, with an average molecular mass of 270.635 g/mol and a monoisotopic mass of 270.038290 . The compound’s structure combines electron-withdrawing groups (Cl, CF₃) and a lipophilic trifluoropropyl chain, which influence its physicochemical properties and reactivity. Pyrazole derivatives like this are pivotal in agrochemical and pharmaceutical research due to their bioactivity and stability .
Properties
IUPAC Name |
ethyl 5-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)6-5-14-15(7(6)10)4-3-9(11,12)13/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKORRTUBFHQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions.
Chlorination: The chloro group is introduced through halogenation reactions.
Esterification: The final step involves converting the carboxylic acid group into an ethyl ester using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoropropyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Azides, amines, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. The pyrazole ring system is known for its biological activity, which can be leveraged to develop new therapeutic agents.
Case Study: Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This activity suggests that this compound could be a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Chemistry
The compound has also been explored for its potential use as a pesticide or herbicide. The trifluoropropyl group enhances lipophilicity, which can improve the compound's ability to penetrate plant tissues.
Case Study: Herbicidal Activity
Studies have demonstrated that similar pyrazole derivatives can effectively control weed species by inhibiting specific metabolic pathways in plants. This compound may share these properties and could be developed into a novel herbicide .
Biochemical Research
This compound is useful in biochemical assays aimed at understanding enzyme mechanisms and interactions due to its ability to act as a substrate or inhibitor.
Case Study: Enzyme Inhibition
Research indicates that pyrazole derivatives can inhibit enzymes involved in various metabolic pathways. This compound could be used to study its effects on enzymes such as xanthine oxidase or phosphodiesterases .
Mechanism of Action
The mechanism by which Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group and the pyrazole ring contribute to its binding affinity to target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related pyrazole derivatives:
Key Observations :
- Positional Isomerism: The target compound and its C4-chloro isomer () share identical molecular formulas but differ in substituent positions.
- Trifluoropropyl vs. Methyl : The trifluoropropyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to the methyl analog (logP ~1.5), improving membrane permeability but reducing aqueous solubility .
- Ester vs. Aldehyde : The ethyl ester in the target compound offers hydrolytic stability under physiological conditions compared to the aldehyde group in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is prone to oxidation .
Biological Activity
Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a pyrazole ring with a chloro and a trifluoropropyl substituent, which are critical for its biological properties.
1. Inhibition of Monoamine Oxidases (MAO)
Research has indicated that pyrazole derivatives exhibit potent inhibitory activity against monoamine oxidases (MAO), particularly MAO-A. This compound has been studied for its selectivity and potency as an MAO inhibitor. The compound's structure allows it to interact favorably with the enzyme's active site, leading to reversible inhibition.
A study demonstrated that several pyrazole derivatives showed IC50 values in the nanomolar range against MAO-A, suggesting that modifications at the C5 position significantly influence inhibitory potency and selectivity .
| Compound | IC50 (M) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|
| This compound | 10,000 - 16,250 |
2. Pesticidal Activity
This compound has also been evaluated for its pesticidal properties. The compound demonstrates effective control over various pests due to its ability to disrupt metabolic pathways in target organisms. The trifluoropropyl group enhances lipophilicity, facilitating better penetration into insect exoskeletons and plant tissues .
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Pyrazole Ring: The initial step includes the condensation of hydrazine with appropriate carbonyl compounds.
- Chlorination: Chlorination at the C5 position is achieved using thionyl chloride or other halogenating agents.
- Introduction of Trifluoropropyl Group: This is typically done through nucleophilic substitution reactions involving trifluoropropanol derivatives.
- Esterification: Finally, ethyl ester formation is carried out using ethyl chloroformate in the presence of a base.
Case Study 1: MAO Inhibition
In a comparative study on various pyrazole derivatives including this compound:
- Objective: To evaluate their MAO inhibitory effects.
- Methodology: A series of synthesized compounds were tested for their IC50 values against MAO-A and MAO-B.
- Findings: The compound exhibited a significant preference for MAO-A inhibition with an IC50 value lower than M and a high selectivity index.
Case Study 2: Pesticidal Efficacy
A field trial was conducted to assess the effectiveness of this compound against common agricultural pests:
- Objective: To determine the efficacy as an insecticide.
- Results: The compound showed over 80% mortality in treated populations within 48 hours compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
